molecular formula C15H18N2O3 B11848065 tert-Butyl (7-methoxyquinolin-3-yl)carbamate

tert-Butyl (7-methoxyquinolin-3-yl)carbamate

Cat. No.: B11848065
M. Wt: 274.31 g/mol
InChI Key: AKPLARUYCJZGHX-UHFFFAOYSA-N
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Description

tert-Butyl (7-methoxyquinolin-3-yl)carbamate is a carbamate-protected quinoline derivative featuring a methoxy substituent at the 7-position and a tert-butyl carbamate group at the 3-position. The tert-butyl carbamate group is commonly employed as a protective moiety for amines in synthetic chemistry, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(7-methoxyquinolin-3-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-11-7-10-5-6-12(19-4)8-13(10)16-9-11/h5-9H,1-4H3,(H,17,18)

InChI Key

AKPLARUYCJZGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (7-methoxyquinolin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 7-methoxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl (7-methoxyquinolin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halides or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl (7-methoxyquinolin-3-yl)carbamate is utilized as an intermediate for synthesizing more complex molecules. It serves as a crucial building block in the development of various pharmaceutical compounds and agrochemicals. Its ability to undergo further reactions makes it valuable in creating derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal properties. For example, modifications to the structure have resulted in compounds that show promising activity against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. Its mechanism may involve interference with cellular pathways crucial for tumor growth and survival.

Medicine

The compound is being explored for its potential as a therapeutic agent. Its unique structure allows researchers to investigate its effects on specific biological targets:

  • Drug Development : Ongoing research aims to develop novel drug candidates based on this compound, focusing on its efficacy against diseases such as cancer and infections.
  • Mechanism of Action : The interaction of this compound with enzymes or receptors can lead to alterations in cellular functions, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows it to participate in various chemical processes, contributing to the development of new materials with desirable properties.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of derivatives of this compound against several bacterial strains:

CompoundAntibacterial ActivityAntifungal Activity
Compound AModerateGood
Compound BGoodPromising
Compound CSignificantModerate

These findings indicate that structural modifications can enhance the antimicrobial efficacy of this class of compounds.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy. For instance, one derivative demonstrated a growth inhibition rate of over 70% against a specific cancer cell line, indicating strong anticancer activity.

Mechanism of Action

The mechanism of action of tert-Butyl (7-methoxyquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Safety and Handling: Methoxyisoquinoline carbamate requires storage at 2–8°C, indicating thermal sensitivity .
  • Data Limitations : Missing CAS numbers, purity, and spectral data in some sources restrict a full comparative analysis.

Biological Activity

Tert-butyl (7-methoxyquinolin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure features a quinoline moiety, which is known for various biological properties, including anti-cancer and anti-inflammatory effects. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds with quinoline structures often exhibit their biological activities through several mechanisms:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of various enzymes, including proteases and kinases, which are crucial in cancer cell proliferation and survival.
  • Antioxidant Activity : The presence of methoxy groups can contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
  • Cell Signaling Modulation : Compounds like this compound may influence signaling pathways involved in cell growth and apoptosis.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound using various in vitro and in vivo models:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against several cancer cell lines. For instance:

  • Anti-Proliferative Activity : The compound showed IC50 values ranging from 5 to 15 µM against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanistic Insights : Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/AKT/mTOR signaling pathway .

In Vivo Studies

In vivo studies involving animal models have further elucidated the pharmacological effects:

  • Tumor Growth Inhibition : Administration of this compound led to a significant reduction in tumor size in xenograft models compared to control groups .
  • Bioavailability Assessment : Studies indicated that while the compound has potential therapeutic effects, its bioavailability in systemic circulation requires optimization for effective clinical use .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : A study investigating the effects on HepG2 cells found that treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations, confirming its role as an apoptosis-inducing agent .
  • Case Study 2 : In a comparative study with other quinoline derivatives, this compound exhibited superior anti-tumor activity, demonstrating its potential as a lead compound for further development .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
HepG28Inhibition of PI3K/AKT/mTOR pathway
A54912Cell cycle arrest
Study Type Findings
In VitroSignificant anti-proliferative effects observed
In VivoTumor size reduction in xenograft models
MechanisticApoptosis induction via caspase activation

Q & A

Q. How can researchers validate the absence of genotoxicity in novel derivatives?

  • Testing :
  • Ames Test : Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .
  • Comet Assay : Treat human lymphocytes (10–100 µM) and measure DNA strand breaks .

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